molecular formula C14H22O3S B13224411 2,3,3-Trimethylbutyl 4-methylbenzene-1-sulfonate

2,3,3-Trimethylbutyl 4-methylbenzene-1-sulfonate

Katalognummer: B13224411
Molekulargewicht: 270.39 g/mol
InChI-Schlüssel: HPBABXASOMTQFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2,3,3-Trimethylbutyl 4-methylbenzene-1-sulfonate is an organic compound with the molecular formula C14H22O3S and a molecular weight of 270.39 g/mol . This compound is primarily used for research purposes and is known for its unique chemical properties.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2,3,3-Trimethylbutyl 4-methylbenzene-1-sulfonate typically involves the reaction of 4-methylbenzenesulfonyl chloride with 2,3,3-trimethylbutanol under basic conditions. The reaction is carried out in the presence of a base such as pyridine or triethylamine, which acts as a catalyst and neutralizes the hydrochloric acid formed during the reaction .

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process may be optimized for higher yields and purity through the use of advanced purification techniques such as recrystallization and chromatography .

Analyse Chemischer Reaktionen

Types of Reactions

2,3,3-Trimethylbutyl 4-methylbenzene-1-sulfonate undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonate group can be replaced by other nucleophiles in substitution reactions.

    Oxidation Reactions: The compound can undergo oxidation to form sulfoxides or sulfones.

    Reduction Reactions: Reduction can convert the sulfonate group to a sulfide.

Common Reagents and Conditions

Major Products

    Substitution: Products include substituted benzene derivatives.

    Oxidation: Products include sulfoxides and sulfones.

    Reduction: Products include sulfides.

Wissenschaftliche Forschungsanwendungen

2,3,3-Trimethylbutyl 4-methylbenzene-1-sulfonate is utilized in various scientific research fields:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other chemical compounds.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a model compound in drug development.

    Industry: Used in the development of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of 2,3,3-Trimethylbutyl 4-methylbenzene-1-sulfonate involves its interaction with molecular targets through its sulfonate group. This group can form strong interactions with nucleophiles, leading to various chemical transformations. The pathways involved include nucleophilic substitution and oxidation-reduction reactions .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

This compound is unique due to its specific combination of a bulky alkyl group and a sulfonate ester, which imparts distinct chemical properties and reactivity compared to other sulfonate esters .

Eigenschaften

Molekularformel

C14H22O3S

Molekulargewicht

270.39 g/mol

IUPAC-Name

2,3,3-trimethylbutyl 4-methylbenzenesulfonate

InChI

InChI=1S/C14H22O3S/c1-11-6-8-13(9-7-11)18(15,16)17-10-12(2)14(3,4)5/h6-9,12H,10H2,1-5H3

InChI-Schlüssel

HPBABXASOMTQFD-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCC(C)C(C)(C)C

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.